molecular formula C24H28Br2N2O4 B1667943 Brovanexine CAS No. 54340-61-3

Brovanexine

Cat. No.: B1667943
CAS No.: 54340-61-3
M. Wt: 568.3 g/mol
InChI Key: DQTRREPKGJIABH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Brovanexine undergoes various chemical reactions, including:

Scientific Research Applications

Brovanexine has a wide range of scientific research applications:

Comparison with Similar Compounds

Brovanexine is similar to other mucolytic agents like bromhexine and ambroxol. it is unique in its specific chemical structure and its ability to significantly increase the output volume of respiratory tract fluid . Similar compounds include:

This compound’s uniqueness lies in its specific chemical modifications that enhance its mucolytic effects and its potential use as an adjunct to antibacterials .

Properties

CAS No.

54340-61-3

Molecular Formula

C24H28Br2N2O4

Molecular Weight

568.3 g/mol

IUPAC Name

[4-[[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]carbamoyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C24H28Br2N2O4/c1-15(29)32-21-10-9-16(12-22(21)31-3)24(30)27-23-17(11-18(25)13-20(23)26)14-28(2)19-7-5-4-6-8-19/h9-13,19H,4-8,14H2,1-3H3,(H,27,30)

InChI Key

DQTRREPKGJIABH-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)OC

Appearance

Solid powder

54340-61-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

54340-60-2 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bronquimucil
brovanexine
brovanexine monohydrochloride
UR 389

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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